

Technical Support Center: Tuberculin Skin Test (TST) Troubleshooting

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Compound of Interest

Compound Name: *Tuberculin*

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This guide provides researchers, scientists, and drug development professionals with essential information to troubleshoot and understand the factors that can lead to false-negative results in Tuberculin Skin Tests (TST).

Frequently Asked Questions (FAQs)

Q1: What is a false-negative Tuberculin Skin Test (TST) result?

A false-negative TST result occurs when an individual infected with *Mycobacterium tuberculosis* does not show a significant delayed-type hypersensitivity reaction to the intradermal injection of Purified Protein Derivative (PPD). This leads to an incorrect diagnosis of being uninfected.^{[1][2]}

Q2: What are the main categories of factors that can cause a false-negative TST result?

The primary reasons for false-negative TST results can be grouped into three main categories:

- **Host-Related Factors:** These are characteristics of the individual being tested that affect their immune response.
- **Test Administration and Reading Factors:** These relate to errors in the procedure of performing and interpreting the test.
- **Tuberculin-Related Factors:** These are issues with the PPD antigen itself.

Q3: How does the immune status of an individual affect TST results?

The TST relies on a robust cell-mediated immune response.^[3] Individuals with weakened immune systems may not be able to mount a sufficient reaction to the tuberculin antigen, a condition known as anergy.^{[4][5][6]} This is a major cause of false-negative results. Conditions and treatments that can lead to immunosuppression include:

- HIV infection^{[7][8]}
- Immunosuppressive medications such as corticosteroids or TNF- α antagonists^{[4][9]}
- Certain cancers, particularly those of the lymphatic or reticuloendothelial systems^[3]
- Severe or overwhelming tuberculosis disease itself, including miliary TB^{[2][7][10]}
- Chronic illnesses like severe kidney disease or diabetes^{[9][11]}

Q4: Can recent infections or vaccinations interfere with TST results?

Yes, recent viral infections can temporarily suppress the immune system and cause a false-negative TST. These include measles, mumps, rubella, and chickenpox.^{[2][3][6]} Similarly, vaccination with live-virus vaccines (e.g., measles, mumps, rubella, smallpox, or varicella) can interfere with TST reactivity.^{[3][4]} It is recommended to perform the TST either on the same day as the live-virus vaccination or wait 4-6 weeks after the vaccination.

Q5: Does age influence the reliability of the TST?

Both very young and elderly individuals are more prone to false-negative TST results.

- Infants under 6 months: Their immune systems are not fully developed, which can lead to a diminished or absent reaction to the TST.^{[1][4][6]}
- Elderly individuals: The ability to react to tuberculin may decrease over time, a phenomenon that can sometimes be overcome with two-step testing.^{[5][12][13]}

Q6: What is the impact of nutritional status on TST outcomes?

Severe malnutrition, particularly protein deficiency, can impair the immune system and lead to false-negative TST results.[7][14][15] One study in Southern India found that severe undernutrition in children was associated with decreased odds of TST positivity.[14][16]

Q7: How soon after exposure to TB can a TST reliably detect an infection?

It can take between 2 to 10 weeks after exposure to *M. tuberculosis* for the body's immune system to develop a detectable sensitivity to tuberculin.[4][5][6] Testing within this "window period" is a common reason for an initial false-negative result. If recent infection is suspected, a repeat test may be necessary 8-10 weeks after the last potential exposure.[17]

Q8: What procedural errors can lead to a false-negative result?

Errors in the administration and reading of the TST are significant and preventable causes of false-negative results. These include:

- **Incorrect Administration:** Injecting the PPD too deep (subcutaneously) or using too little antigen.[2][6]
- **Incorrect Reading/Interpretation:** Inexperienced personnel may incorrectly measure the induration (firm swelling) versus the erythema (redness), or misinterpret the result based on the patient's risk factors.[4][18] The reading must be done within the 48 to 72-hour window for accuracy.[19][20]

Troubleshooting Guides

Guide 1: Investigating an Unexpected Negative TST Result

If a TST result is negative but there is a high suspicion of *M. tuberculosis* infection (e.g., recent known exposure, clinical symptoms), consider the following troubleshooting steps:

- **Review Host Factors:**
 - **Immunocompromised Status:** Is the individual on immunosuppressive drugs (e.g., corticosteroids)? Do they have HIV, cancer, or severe renal failure?[8][21]

- Recent Illness/Vaccination: Has the individual had a recent viral illness or a live-virus vaccine?[3]
- Age: Is the subject an infant (<6 months) or elderly?[4][13]
- Nutritional Status: Is severe malnutrition a possibility?[14]
- Verify Test Timing:
 - Window Period: Was the test performed at least 8-10 weeks after the last potential exposure to TB?[4] If not, schedule a re-test.
 - Waning Immunity: For elderly individuals or those with a very old TB infection, consider the "booster phenomenon" and perform a two-step test.[6][22]
- Audit the TST Procedure:
 - Administration: Was the test administered by trained personnel using the Mantoux method? Was 0.1 mL of 5 TU PPD injected intradermally to create a wheal?[2]
 - Reading: Was the induration (not erythema) measured by a trained professional between 48 and 72 hours after placement?[18][20]
- Consider Alternative Testing:
 - If a false-negative TST is suspected, especially in an immunocompromised individual, an Interferon-Gamma Release Assay (IGRA) blood test may be a more sensitive alternative. [10][21]

Data Presentation

Table 1: Host-Related Factors Associated with TST False Negatives

Factor Category	Specific Condition/Factor	Mechanism	Reference(s)
Immunodeficiency	HIV Infection	T-cell depletion impairs delayed-type hypersensitivity response.	[7][23]
Immunosuppressive Drugs (e.g., corticosteroids, TNF- α antagonists)	Suppression of the cellular immune response required for TST reaction.	[4][8]	
Certain Cancers (e.g., lymphoma, leukemia)	Malignancy affecting the reticuloendothelial system impairs immune function.	[3]	
Chronic Renal Failure	Uremia is associated with impaired cell-mediated immunity and anergy.	[11]	
Infections/Vaccinations	Recent Viral Infections (e.g., measles, chickenpox)	Temporary immunosuppression.	[3][6]
Recent Live-Virus Vaccination (e.g., measles, smallpox)	Temporary suppression of cell-mediated immunity.	[4]	
Age	Infants (< 6 months)	Immature immune system.	[4][6]
Elderly	Waning of immunological memory (may be "boosted" by a second test).	[5][12]	

Nutritional Status	Severe Malnutrition / Protein Deficiency	Impaired cell-mediated immunity.	[14][15]
TB-Related	Recent TB Infection (Window Period: < 8-10 weeks)	Insufficient time for the immune system to mount a detectable response.	[4][5][6]
Very Old TB Infection	Waning of immune response over many years.	[5][6]	
Overwhelming/Severe TB Disease (e.g., Miliary TB)	The immune system is overwhelmed by the high antigenic load.	[2][7]	

Table 2: Quantitative Data on TST False-Negative Rates in Specific Populations

Population	False-Negative Rate (TST)	Comparison / Context	Odds Ratio (OR) for False Negative	Reference(s)
Patients with Extrapulmonary TB	54%	Compared to 17% for T-SPOT.TB (an IGRA test).	-	[10]
Patients with Miliary TB	>50%	-	OR = 5.3	[7][10]
Immunosuppressed Patients with Extrapulmonary TB	-	Showed a trend toward false-negative TSTs.	OR = 2.5	[10]
HIV-Infected Patients	High prevalence of anergy	Anergy was found in 63% of HIV-infected patients vs. 28% of HIV-negative patients.	-	[23]
Children with Severe Undernutrition	-	Associated with decreased odds of TST positivity.	aOR = 0.3 (for positivity)	[14][16]

aOR = adjusted Odds Ratio

Experimental Protocols

Protocol 1: Mantoux Tuberculin Skin Test (TST)

Administration and Reading

This protocol outlines the standardized Mantoux method for TST.

Materials:

- Tuberculin PPD solution (5 Tuberculin Units per 0.1 mL)
- 1-mL syringe with a 27-gauge, half-inch needle
- Alcohol swabs
- Millimeter ruler
- Sharps disposal container

Procedure: Administration

- **Site Selection:** Choose a healthy, hairless area on the volar (inner) surface of the forearm. Avoid areas with rashes, scars, or veins.
- **Site Preparation:** Clean the injection site with an alcohol swab and allow it to air dry completely.
- **Antigen Preparation:** Draw exactly 0.1 mL of the 5 TU PPD solution into the syringe.
- **Injection:** Stretch the skin taut. Insert the needle slowly, bevel up, at a 5 to 15-degree angle into the epidermis. The needle bevel should be visible just under the skin.
- **Intradermal Injection:** Inject the 0.1 mL of PPD solution. A discrete, pale wheal (blister) 6 to 10 mm in diameter should form. If a proper wheal does not form, the test must be repeated immediately at a site at least 5 cm (2 inches) away from the original site.
- **Documentation:** Record the date, time, arm, and location of the injection.

Procedure: Reading and Interpretation

- **Timing:** The test site must be examined by a trained healthcare professional between 48 and 72 hours after administration.^[19] Readings after 72 hours are not reliable and may require a repeat test.^{[18][19]}
- **Measurement:**

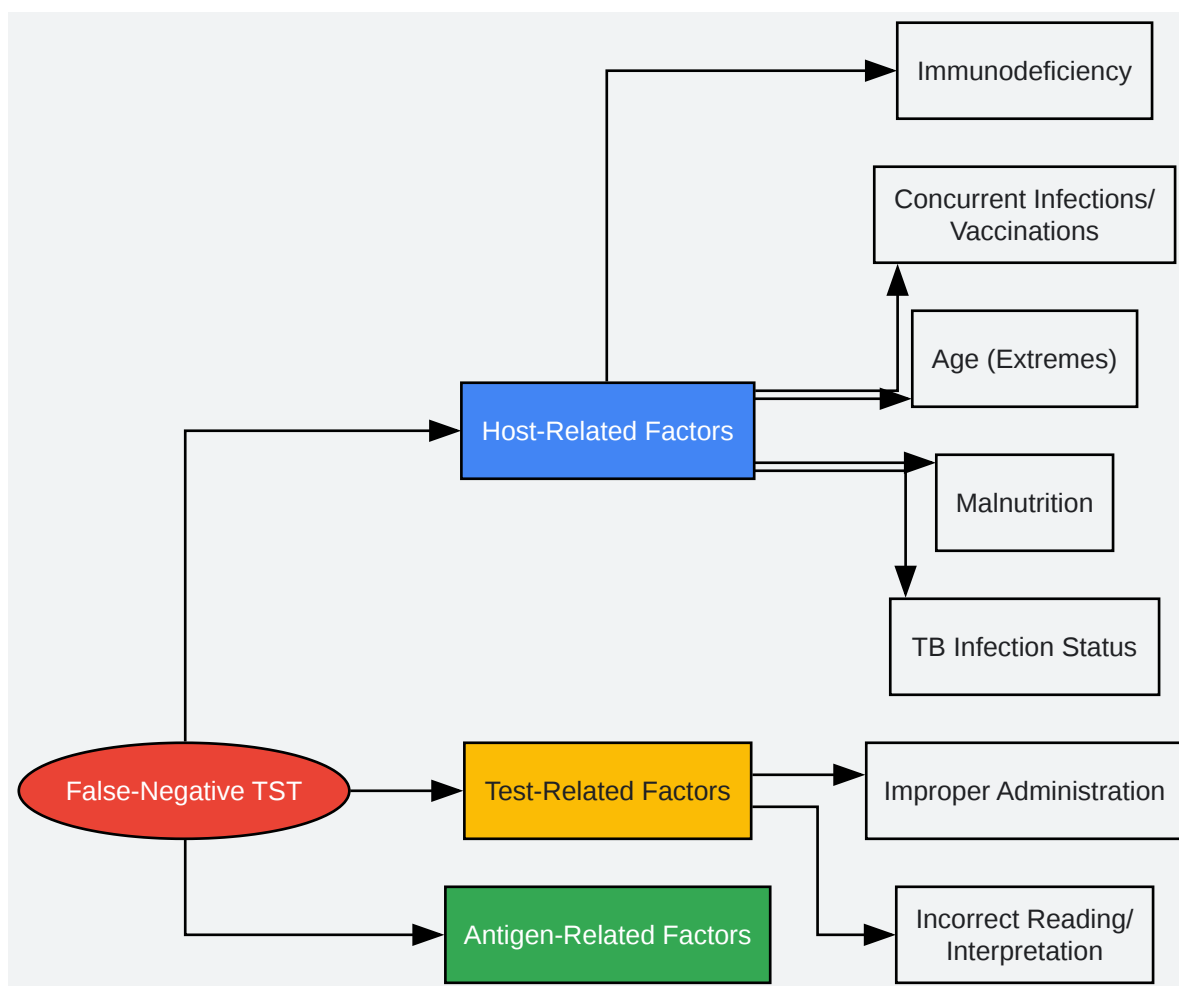
- Identify the area of induration (palpable, raised, hardened, or swollen area). Do not measure the erythema (redness).
- Using a millimeter ruler, measure the diameter of the induration across the forearm (perpendicular to the long axis).
- Interpretation: The interpretation of the result depends on the size of the induration and the individual's risk factors for TB. (Note: These are general guidelines; consult official recommendations for clinical decision-making).

Protocol 2: Two-Step TST for Baseline Testing

This protocol is used to reduce the likelihood of misinterpreting a "boosted" reaction as a new infection in adults undergoing periodic screening (e.g., healthcare workers).^{[6][22]}

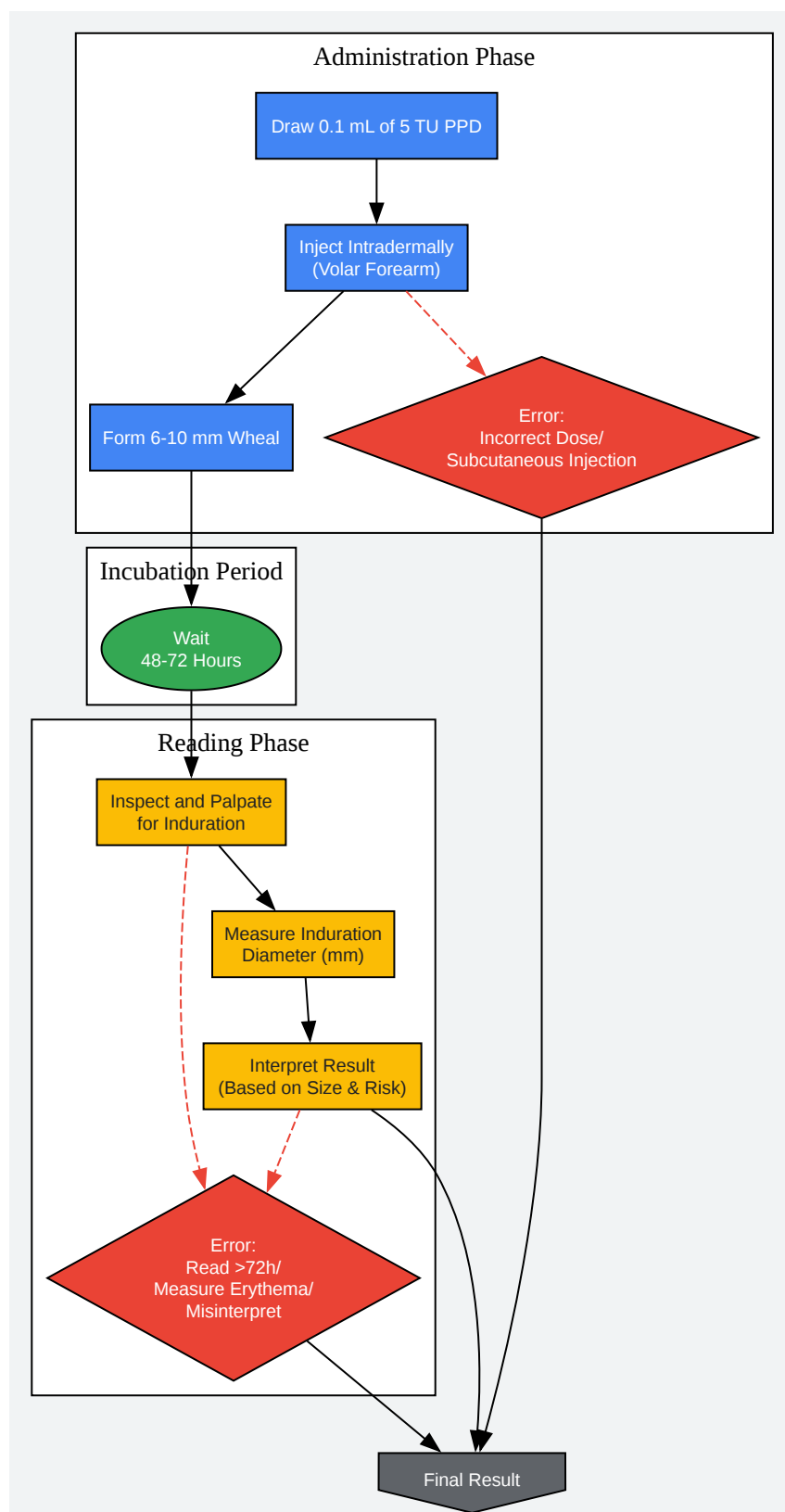
- First Test: Administer and read a TST according to Protocol 1.
 - If the result is positive: The individual is considered to have been infected with TB. No further testing is needed.
 - If the result is negative: Proceed to the second step.
- Second Test: Administer a second TST 1 to 3 weeks after the first test was administered.
- Reading and Interpretation: Read the second test 48 to 72 hours after administration.
 - If the second test is positive: This is likely a "boosted" reaction, indicating an old infection where sensitivity has waned. The individual is considered infected.
 - If the second test is negative: The individual is considered uninfected at baseline.

Mandatory Visualization



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Caption: Classification of factors leading to false-negative TST results.



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Caption: TST experimental workflow and potential points of error.

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